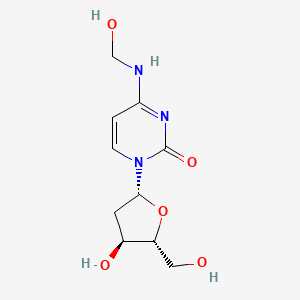
2'-Deoxy-N-(hydroxymethyl)cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-N-(hydroxymethyl)cytidine is a modified pyrimidine nucleoside that plays a significant role in the study of DNA hydroxymethylation. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose is replaced by a hydrogen atom, and an additional hydroxymethyl group is attached to the cytosine ring. This compound is particularly important in the context of epigenetic research, as it is involved in the regulation of gene expression and the study of DNA methylation patterns .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the use of Ten-Eleven Translocation (TET) enzymes, which catalyze the hydroxylation of 5-methylcytosine to form 5-hydroxymethylcytosine. This enzymatic pathway requires iron and 2-oxoglutarate as cofactors .
Industrial Production Methods: the enzymatic synthesis using TET enzymes is a promising approach due to its specificity and efficiency .
化学反応の分析
Types of Reactions: 2’-Deoxy-N-(hydroxymethyl)cytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA modification and repair processes .
Common Reagents and Conditions:
Oxidation: The oxidation of 2’-Deoxy-N-(hydroxymethyl)cytidine can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of the compound, which are essential for studying DNA methylation and demethylation processes .
科学的研究の応用
2’-Deoxy-N-(hydroxymethyl)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a chemical probe to study the mechanisms of DNA hydroxymethylation and demethylation.
Biology: The compound is crucial for understanding the regulation of gene expression and the role of epigenetic modifications in development and disease.
作用機序
The mechanism of action of 2’-Deoxy-N-(hydroxymethyl)cytidine involves its incorporation into DNA, where it serves as an intermediate in the DNA demethylation process. The compound is produced through the enzymatic activity of TET enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine. This modification can regulate gene expression by altering the binding affinity of transcription factors and other DNA-binding proteins .
類似化合物との比較
Deoxycytidine: A deoxyribonucleoside similar to 2’-Deoxy-N-(hydroxymethyl)cytidine but lacks the hydroxymethyl group.
5-Methylcytosine: A methylated form of cytosine that serves as a precursor in the synthesis of 2’-Deoxy-N-(hydroxymethyl)cytidine.
5-Formylcytosine and 5-Carboxycytosine: Oxidized derivatives of 5-methylcytosine that are intermediates in the DNA demethylation pathway
Uniqueness: 2’-Deoxy-N-(hydroxymethyl)cytidine is unique due to its role in the regulation of gene expression through DNA hydroxymethylation. Unlike other similar compounds, it serves as a key intermediate in the active demethylation process, making it a valuable tool for studying epigenetic modifications and their impact on cellular function .
特性
CAS番号 |
91573-78-3 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxymethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c14-4-7-6(16)3-9(18-7)13-2-1-8(11-5-15)12-10(13)17/h1-2,6-7,9,14-16H,3-5H2,(H,11,12,17)/t6-,7+,9+/m0/s1 |
InChIキー |
FYALPPFJCRSJJA-LKEWCRSYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCO)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



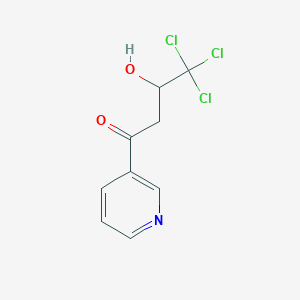
![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
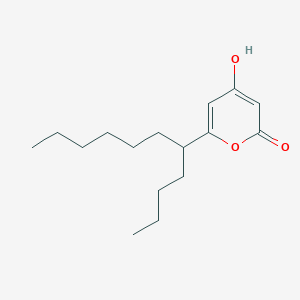

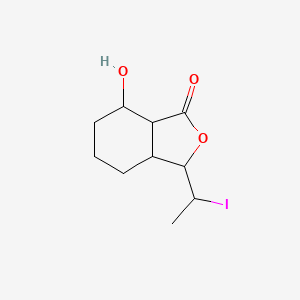
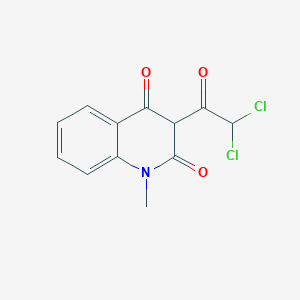
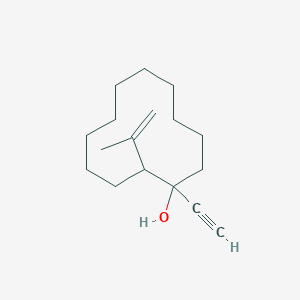
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)

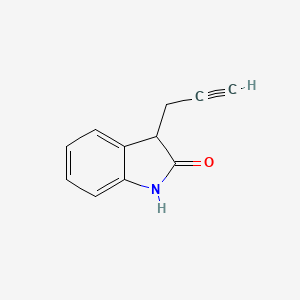
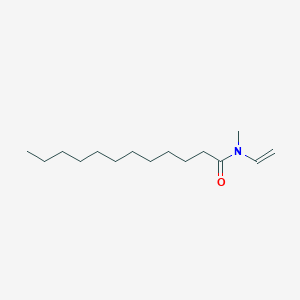
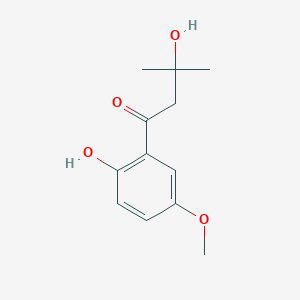
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
